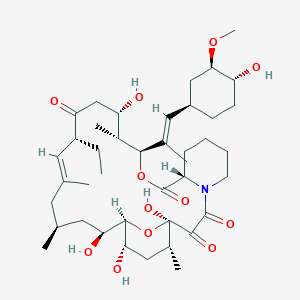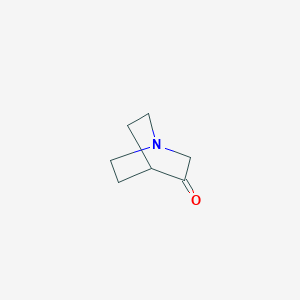
Racivir
Vue d'ensemble
Description
Racivir is an experimental nucleoside reverse transcriptase inhibitor developed by Pharmasset for the treatment of human immunodeficiency virus (HIV). It is the enantiomer of emtricitabine, a widely used nucleoside reverse transcriptase inhibitor, meaning that the two compounds are mirror images of each other . This compound is a 50:50 racemic mixture of emtricitabine and its positive enantiomer .
Méthodes De Préparation
The synthesis of Racivir involves the construction of a 1,3-oxathiolane ring. This is typically achieved by reacting glycolaldehyde or glyoxalic acid derivatives with mercaptoacetic acid or mercaptoacetic aldehyde . The industrial production methods for this compound are similar to those used for emtricitabine, involving large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Racivir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active or inactive forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Racivir serves as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: It is used to investigate the mechanisms of viral replication and the development of drug resistance.
Medicine: this compound is being developed as a treatment for HIV and hepatitis B virus infections.
Industry: This compound is used in the pharmaceutical industry for the development of new antiviral drugs.
Mécanisme D'action
Racivir exerts its effects by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus. This enzyme is responsible for converting viral RNA into DNA, a critical step in the viral replication process. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading . The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it binds and blocks the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Racivir is similar to other nucleoside reverse transcriptase inhibitors, such as:
Emtricitabine: This compound is the enantiomer of emtricitabine, meaning they are mirror images of each other.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Zidovudine: One of the first nucleoside reverse transcriptase inhibitors developed for the treatment of HIV.
What sets this compound apart is its unique racemic mixture, which combines the properties of both enantiomers of emtricitabine. This combination has shown promising antiviral activity and the potential to be used in combination with other nucleoside reverse transcriptase inhibitors .
Propriétés
IUPAC Name |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861371 | |
| Record name | 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143491-54-7 | |
| Record name | Racivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)






![2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide](/img/structure/B120400.png)





